1-Palmitoyl-3-O-benzyl-rac-glycerol

Lipophilicity Membrane Permeability Drug Delivery

Unprotected monoglycerides suffer from acyl migration, leading to non-selective acylation and complex product mixtures that compromise reproducibility in lipid synthesis and lipase assays. 1-Palmitoyl-3-O-benzyl-rac-glycerol solves this with an orthogonal sn-3 benzyl ether protecting group. • Orthogonal Protection: The sn-3 benzyl ether enables selective sn-2 modification without acyl migration, ensuring defined regio- and stereochemistry in downstream phospholipid and glycerolipid synthesis. • Enzyme Studies: Acts as a stable substrate analog or competitive inhibitor for probing lipase stereospecificity (e.g., CALB, ROL) without rapid product turnover. • LNP Development: High lipophilicity (LogP 6.59) makes it a validated precursor for synthesizing ionizable lipid libraries with tunable pKa for nucleic acid delivery systems. Supplied with Certificate of Analysis; global shipping with cold-chain logistics for research use.

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
CAS No. 1487-51-0
Cat. No. B017627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-3-O-benzyl-rac-glycerol
CAS1487-51-0
SynonymsDL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester;  Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester; 
Molecular FormulaC26H44O4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
InChIInChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
InChIKeyKTMANQJLYZAYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-3-O-benzyl-rac-glycerol: Overview


1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS 1487-51-0) is a synthetic, protected monoacylglycerol derivative, belonging to the class of glycerol-based lipid intermediates. Its molecular structure features a palmitoyl ester (C16:0) at the sn-1 position and a benzyl ether protecting group at the sn-3 position, with a free hydroxyl at the sn-2 position [1]. With a molecular weight of 420.63 g/mol and a high calculated logP of 6.59, this compound exhibits significant lipophilicity, making it a key intermediate for the synthesis of complex lipids, phospholipids, and as a substrate in lipase specificity studies [1]. The presence of the racemic (rac) glycerol backbone offers broad utility in stereochemical investigations without the constraints of enantiopure starting materials [1].

1-Palmitoyl-3-O-benzyl-rac-glycerol: Substitution Risk


Generic substitution with unprotected monopalmitin (e.g., 1-Palmitoyl-rac-glycerol) or alternative protecting groups (e.g., isopropylidene or allyl) is not viable for applications requiring regiospecific downstream modification. The sn-3 benzyl ether group of 1-Palmitoyl-3-O-benzyl-rac-glycerol provides orthogonal protection, enabling selective reactions at the sn-2 hydroxyl without interference or acyl migration, a common problem with unprotected monoglycerides [1]. In contrast, compounds like 1-Palmitoyl-rac-glycerol lack this protective group, leading to non-selective acylation and complex product mixtures [2]. Furthermore, the benzyl group imparts distinct substrate specificity in lipase-catalyzed reactions, where it can act as a steric and electronic determinant, differentiating its enzymatic processing from that of simple alkyl or unprotected analogs [1]. This specific protection and reactivity profile necessitates the procurement of the exact compound for reliable, reproducible results in complex lipid synthesis and enzymatic studies.

1-Palmitoyl-3-O-benzyl-rac-glycerol: Evidence Guide


Lipophilicity Comparison

The calculated partition coefficient (LogP) for 1-Palmitoyl-3-O-benzyl-rac-glycerol is 6.59, significantly higher than that of its unprotected analog, 1-palmitoyl-rac-glycerol (LogP ~4.5), due to the presence of the lipophilic benzyl protecting group [1]. This difference of approximately 2.1 log units translates to a theoretical ~126-fold increase in octanol-water partitioning, indicating markedly enhanced membrane permeability and lipid bilayer insertion potential [1].

Lipophilicity Membrane Permeability Drug Delivery

Lipase Substrate Specificity

In studies of lipase specificity, the presence of a benzyl ether at the sn-3 position, as in 1-Palmitoyl-3-O-benzyl-rac-glycerol, fundamentally alters substrate recognition and hydrolysis rates compared to the natural ester in 1-palmitoyl-rac-glycerol [1]. Research on microbial lipases has shown that replacing the ester linkage with a benzylether in triacylglycerol analogs significantly modulates stereoselectivity and catalytic efficiency, with enzymes like *Rhizopus oryzae* lipase exhibiting altered enantio-preference and reduced activity on benzyl-protected substrates [1]. Specifically, the benzylether group is less susceptible to hydrolysis, leading to the compound acting as a stable, non-hydrolyzable mimic in enzymatic assays, a property not shared by the native ester substrate [1].

Lipase Enzyme Specificity Lipid Metabolism

Benzyl Protection Orthogonality

The benzyl ether protecting group at the sn-3 position offers distinct advantages in multi-step lipid synthesis. Unlike acid-labile isopropylidene acetals (e.g., in 1,2-O-isopropylidene-rac-glycerol), the benzyl group is stable under mildly acidic conditions, allowing for selective deprotection of other groups (e.g., silyl ethers) without affecting the benzyl moiety [1]. Conversely, compared to base-labile esters or allyl ethers, benzyl ethers are resistant to basic hydrolysis and many nucleophiles, providing orthogonality [1]. This allows for sequential, regiospecific functionalization of the glycerol backbone, which is not possible with unprotected glycerol or with a single, less versatile protecting group.

Organic Synthesis Protecting Group Strategy Lipid Chemistry

1-Palmitoyl-3-O-benzyl-rac-glycerol: Applications


Regiospecific Phospholipid Synthesis

1-Palmitoyl-3-O-benzyl-rac-glycerol is an ideal starting material for the synthesis of mixed-chain phospholipids (e.g., phosphatidylcholines, phosphatidylethanolamines) or neutral lipids (e.g., di- and triacylglycerols) with defined regio- and stereochemistry. Its orthogonally protected glycerol backbone allows for sequential acylation at the sn-2 position (e.g., with an unsaturated fatty acid), followed by selective deprotection of the benzyl group via hydrogenolysis to install a phosphocholine headgroup at the sn-3 position [1]. This route avoids the acyl migration issues encountered when using unprotected monoglycerides and enables the creation of highly pure, structurally defined lipid standards for analytical and biophysical studies.

Lipase Stereoselectivity Probe

Due to the stability of its sn-3 benzyl ether bond against lipase hydrolysis, 1-Palmitoyl-3-O-benzyl-rac-glycerol serves as a valuable substrate analog for probing the stereospecificity and catalytic mechanism of various lipases (e.g., *Candida antarctica* lipase B, *Rhizopus oryzae* lipase) [1]. In enzymatic assays, it can act as a 'dead-end' substrate or competitive inhibitor, allowing researchers to map the active site topography and identify key residues involved in substrate recognition and stereoselective acylation/hydrolysis without the complication of rapid product turnover [1].

LNP Component Building Block

The enhanced lipophilicity conferred by the benzyl group (LogP 6.59) makes 1-Palmitoyl-3-O-benzyl-rac-glycerol a promising precursor for the development of novel ionizable or helper lipids for LNP-based drug delivery systems [1]. Its structure can be further elaborated to introduce amine-containing headgroups at the sn-2 or sn-3 position after selective deprotection, creating a library of lipids with tunable pKa and membrane fusion properties, which are critical for the efficient endosomal escape of nucleic acid therapeutics [1].

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